molecular formula C11H15N5O5 B12388323 2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one

2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one

Cat. No.: B12388323
M. Wt: 297.27 g/mol
InChI Key: NVKAMPJSWMHVDK-RBXWHLPPSA-N
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Description

2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one, commonly known as guanosine, is a nucleoside comprising guanine attached to a ribose (ribofuranose) ring via a β-N9-glycosidic bond. It is a fundamental building block of nucleic acids, playing a crucial role in various biological processes, including the synthesis of RNA and DNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

Guanosine can be synthesized through several methods, including:

    Chemical Synthesis: This involves the glycosylation of guanine with a protected ribose derivative, followed by deprotection steps. The reaction typically requires an acid catalyst and proceeds under anhydrous conditions.

    Enzymatic Synthesis: Enzymes such as nucleoside phosphorylases can catalyze the formation of guanosine from guanine and ribose-1-phosphate. This method is often preferred for its specificity and mild reaction conditions.

Industrial Production Methods

Industrial production of guanosine often employs microbial fermentation techniques. Microorganisms such as Escherichia coli are genetically engineered to overproduce guanosine. The fermentation broth is then subjected to purification processes, including crystallization and chromatography, to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

Guanosine undergoes various chemical reactions, including:

    Oxidation: Guanosine can be oxidized to form guanosine-5’-monophosphate (GMP) or other oxidized derivatives.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: Guanosine can participate in substitution reactions, particularly at the amino group or the hydroxyl groups of the ribose moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride can be employed under controlled conditions.

    Substitution: Various nucleophiles can be used in substitution reactions, often requiring catalysts or specific solvents.

Major Products Formed

    Oxidation: Guanosine-5’-monophosphate (GMP), guanosine-5’-diphosphate (GDP), and guanosine-5’-triphosphate (GTP).

    Reduction: Reduced derivatives of guanosine.

    Substitution: Substituted guanosine derivatives with modifications at the amino or hydroxyl groups.

Scientific Research Applications

Chemistry

Guanosine is used as a precursor in the synthesis of various nucleotides and nucleoside analogs. It is also employed in studies of nucleic acid structure and function.

Biology

In biological research, guanosine is essential for studying RNA and DNA synthesis, as well as for investigating the mechanisms of genetic regulation and expression.

Medicine

Guanosine and its derivatives have therapeutic potential in treating viral infections, cancer, and neurological disorders. They are also used in the development of antiviral drugs and chemotherapeutic agents.

Industry

In the industrial sector, guanosine is utilized in the production of flavor enhancers, such as guanosine-5’-monophosphate (GMP), which is a key ingredient in food additives.

Mechanism of Action

Guanosine exerts its effects primarily through its incorporation into nucleic acids. It serves as a substrate for various enzymes involved in nucleotide metabolism, including kinases and polymerases. Guanosine derivatives can also interact with specific receptors and signaling pathways, influencing cellular processes such as proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: Another nucleoside with a similar structure, differing by the presence of adenine instead of guanine.

    Cytidine: Contains cytosine as the nucleobase.

    Thymidine: Contains thymine as the nucleobase.

    Uridine: Contains uracil as the nucleobase.

Uniqueness

Guanosine is unique due to its specific interactions with guanine-specific enzymes and receptors. Its role in the synthesis of guanine nucleotides, such as GMP, GDP, and GTP, distinguishes it from other nucleosides. Additionally, guanosine’s ability to form unique secondary structures, such as G-quadruplexes, contributes to its distinct biological functions.

Properties

Molecular Formula

C11H15N5O5

Molecular Weight

297.27 g/mol

IUPAC Name

2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C11H15N5O5/c1-11(20)6(18)4(2-17)21-9(11)16-3-13-5-7(16)14-10(12)15-8(5)19/h3-4,6,9,17-18,20H,2H2,1H3,(H3,12,14,15,19)/t4-,6?,9-,11+/m1/s1

InChI Key

NVKAMPJSWMHVDK-RBXWHLPPSA-N

Isomeric SMILES

C[C@]1([C@@H](O[C@@H](C1O)CO)N2C=NC3=C2N=C(NC3=O)N)O

Canonical SMILES

CC1(C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O)O

Origin of Product

United States

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